An In-Depth Technical Guide to 3-Methyladamantan-1-amine Hydrochloride (Memantine Hydrochloride)
An In-Depth Technical Guide to 3-Methyladamantan-1-amine Hydrochloride (Memantine Hydrochloride)
Introduction
3,5-Dimethyladamantan-1-amine hydrochloride, widely known in the pharmaceutical field as Memantine hydrochloride, is a cornerstone therapeutic agent for moderate-to-severe Alzheimer's disease.[1][2] Structurally, it is a derivative of adamantane, a bulky, lipophilic polycyclic alkane, which imparts unique pharmacological properties.[3] Unlike traditional acetylcholinesterase inhibitors, Memantine operates through a distinct mechanism, offering a different therapeutic avenue for managing the complex neurodegenerative processes of Alzheimer's.[1][4]
This guide provides a comprehensive technical overview of Memantine hydrochloride, synthesizing critical data on its physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies. The content herein is structured to provide not only foundational knowledge but also practical, field-proven insights to support research and development activities.
Chemical Identity and Structure
Memantine is a primary aliphatic amine characterized by the rigid, tricyclic adamantane cage structure with two methyl groups at positions 3 and 5.[5][6] This unique three-dimensional structure is pivotal to its pharmacological activity. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulations.[3][7]
Table 1: Chemical Identifiers for Memantine Hydrochloride
| Identifier | Value | Reference |
| IUPAC Name | 3,5-dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride | [1] |
| Synonyms | 1-Amino-3,5-dimethyladamantane HCl; DMAA | [8] |
| CAS Number | 41100-52-1 | [1][8] |
| Molecular Formula | C₁₂H₂₁N · HCl | [6][8] |
| Molecular Weight | 215.76 g/mol | [7][9][10] |
Physicochemical Properties
The physical and chemical properties of Memantine hydrochloride are critical for its formulation, stability, and physiological disposition. It presents as a white to off-white crystalline powder.[3][7][10] Its high melting point reflects the stability of its crystal lattice. The compound's pKa indicates that it is predominantly in its cationic form at physiological pH, a key factor in its receptor interaction and renal clearance.[3]
Table 2: Physicochemical Data for Memantine Hydrochloride
| Property | Value | Reference |
| Appearance | Fine white to off-white powder | [3][7] |
| Melting Point | 290-295 °C (with some reports citing ~258 °C) | [2][3][8] |
| Solubility | Water: Soluble (up to 100 mg/mL) PBS (pH 7.2): ~10 mg/mL Ethanol: ~20 mg/mL DMSO: ~10 mg/mL | [3][8][11] |
| pKa | ~10.27 - 10.7 | [3] |
| LogP (Octanol/Water) | 3.28 | [3][10] |
Synthesis and Chemical Reactivity
A common and practical synthetic route to Memantine hydrochloride starts from 1,3-dimethyladamantane.[12][13] The process typically involves a bromination step followed by a Ritter reaction with acetonitrile and sulfuric acid to introduce the acetamido group. The final steps involve hydrolysis of the amide to the primary amine and subsequent salt formation with hydrochloric acid.[12]
Simplified Synthetic Workflow
The causality behind this synthetic choice lies in its efficiency and the use of commercially available starting materials. The Ritter reaction is a classic and reliable method for installing a protected amine group onto a tertiary carbocation, which is readily formed from the bromo-adamantane precursor.
Caption: Memantine's mechanism at the NMDA receptor channel.
Pharmacokinetics and Metabolism
Memantine hydrochloride exhibits predictable, linear pharmacokinetics over its therapeutic dose range. [4][7]Its high bioavailability and long half-life support a once or twice-daily dosing regimen.
Table 3: Key Pharmacokinetic Parameters of Memantine Hydrochloride
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [1][14] |
| Time to Peak Plasma (Tₘₐₓ) | 3 - 7 hours (immediate release) | [7][14][15] |
| Plasma Protein Binding | 45% (low) | [1][7] |
| Volume of Distribution (Vd) | 9 - 11 L/kg | [1][7] |
| Metabolism | Minimal; largely unmetabolized | [1][15] |
| Major Excretion Route | Renal (57-82% as unchanged drug) | [1][3] |
| Elimination Half-Life (t₁/₂) | 60 - 80 hours | [1][7] |
An important clinical consideration is that its renal clearance involves active tubular secretion, which can be affected by urine pH. [3]Conditions that alkalinize the urine can decrease its excretion, leading to higher plasma levels.
Analytical and Quality Control Protocols
Accurate and precise quantification of Memantine hydrochloride is essential for quality control in manufacturing and for research purposes. Due to the molecule's lack of a strong chromophore, analytical methods must be chosen carefully. [5][10]
Protocol: Identification by FTIR Spectroscopy
Causality: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique ideal for identity confirmation. It works by measuring the absorption of infrared radiation by the sample's molecular bonds, creating a unique "fingerprint." For Memantine HCl, key peaks corresponding to N-H (amine salt) and C-H (alkane) stretching are characteristic. [16][17] Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc. Mix ~1-2 mg of Memantine hydrochloride with ~200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly in an agate mortar to achieve a fine, homogenous powder.
-
Disc Formation: Transfer the powder to a pellet-pressing die and press under high pressure (approx. 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent disc.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.
-
Sample Analysis: Place the KBr disc containing the sample in the holder and acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Interpretation: Compare the acquired spectrum to a reference spectrum of Memantine hydrochloride. Confirm the presence of characteristic peaks, such as those for N-H and C-H stretching. [17]
Protocol: Assay and Purity by RP-HPLC with RI Detection
Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assay and impurity profiling due to its high resolving power. Because Memantine lacks a UV chromophore, a universal detector like a Refractive Index (RI) detector is an excellent choice, as it measures changes in the refractive index of the mobile phase as the analyte elutes. [10]This avoids the need for complex and time-consuming derivatization procedures required for UV or fluorescence detection. [5][10] Methodology:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 6.0) and Methanol (45:55 v/v). [10]All solvents must be HPLC grade and degassed.
-
Flow Rate: 1.0 mL/min. [10] * Detector: Refractive Index (RI) Detector, maintained at a stable temperature.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Accurately weigh and dissolve Memantine hydrochloride reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards (e.g., 50-150 µg/mL) by diluting the stock solution. [10]3. Sample Preparation: Weigh and finely powder a representative number of tablets. Accurately weigh an amount of powder equivalent to a target concentration of Memantine HCl and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, dilute to the final volume, and filter through a 0.45 µm syringe filter before injection.
-
Analysis and Calculation:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solutions to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solutions.
-
Calculate the concentration of Memantine hydrochloride in the sample using the linear regression equation from the calibration curve.
-
Caption: Workflow for Memantine HCl assay by RP-HPLC-RI.
Conclusion
3-Methyladamantan-1-amine hydrochloride is a well-characterized molecule with a unique pharmacological profile that sets it apart in the treatment of neurodegenerative diseases. Its voltage-dependent antagonism of the NMDA receptor provides a clear mechanistic rationale for its clinical efficacy in mitigating glutamate-induced excitotoxicity while preserving physiological synaptic function. Its favorable physicochemical properties and predictable pharmacokinetics make it a reliable therapeutic agent. The analytical protocols detailed in this guide, chosen for their robustness and suitability, provide a solid foundation for quality control and further research into this important compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4054, Memantine. [Link]
-
Wikipedia. Memantine. [Link]
-
Prajapati, A. M., et al. (2021). STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY. RASĀYAN Journal of Chemistry, 14(4). [Link]
-
Jain, S. M., et al. (2024). Memantine. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Anees, A., et al. (2019). Assay of Memantine Hydrochloride by UV Spectrophotometer. International Journal of Pharma Sciences and Research, 10(2). [Link]
-
Patel, H., et al. (2023). QUALITY BY DESIGN BASED RP-HPLC ASSAY METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCL AND DONEPEZIL HCL IN PHARMACEUTICAL. Journal of Emerging Technologies and Innovative Research, 10(4). [Link]
-
Richards, P., et al. (2024). Analytical Method Optimisation and Validation for NMDA Receptor Antagonist Memantine Hydrochloride by Using UV-Visible Double Beam Spectrophotometry. The Academic, 2(10). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 181458, Memantine Hydrochloride. [Link]
-
U.S. Food and Drug Administration. Namenda® (memantine hydrochloride) Tablets/Oral Solution Prescribing Information. [Link]
-
Sawant, T. B., & Mane, D. V. (2017). To Develop Hplc Method for the Assay of Memantine Hydrochloride Tablets Using Refractive Index (RI) Detector. Indo American Journal of Pharmaceutical Sciences, 4(11). [Link]
-
Anees, A., et al. (2019). Development and Validation of Memantine Hydrochloride by RP-HPLC Method. Asian Journal of Pharmaceutical Research, 9(2). [Link]
-
Chen, H. S. V., & Lipton, S. A. (2005). Mechanism of action of memantine. Journal of Alzheimer's Disease, 8(s3). [Link]
-
Kumar, I. V. S., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26). [Link]
-
Atia, N. N., et al. (2020). A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239. [Link]
-
Matsunaga, K., et al. (2019). Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies. Clinical Pharmacology in Drug Development, 8(6). [Link]
-
Atia, N. N., et al. (2020). A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations. ResearchGate. [Link]
-
GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]
-
Kovac, A., et al. (2019). The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers. Frontiers in Neurology, 10. [Link]
-
Kumar, I. V. S., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed. [Link]
Sources
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. Memantine HCl CAS#: 41100-52-1 [m.chemicalbook.com]
- 3. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. jetir.org [jetir.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 13. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 15. Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
